Vilazodone

概述

描述

Vilazodone is a medication primarily used to treat major depressive disorder. It is classified as a serotonin modulator and is taken orally. This compound was approved for medical use in the United States in 2011 and in Canada in 2018 . It is known for its dual mechanism of action, combining serotonin reuptake inhibition with partial agonism at serotonin 1A receptors .

准备方法

维拉佐酮可以通过多种途径合成。一种方法涉及在异丁基铝氯催化下,5-氰基吲哚与 4-氯丁酰氯反应,然后用 2-(甲氧基乙氧基)铝氢化物还原。 另一种方法使用 4-氰基苯胺和 5-溴-2-羟基苯甲醛作为起始原料,总产率为 24%,纯度为 99% . 工业生产方法通常涉及使用环境友好型试剂和可扩展工艺,以确保高产率和纯度 .

化学反应分析

1.1. Sage Journals Route (2019)

-

Diazotization/Fischer Indole Cyclization

-

Aromatic Nucleophilic Substitution

-

Final Coupling

1.2. ACS Scale-Up Route (2012)

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | AlCl₃ catalysis, 4-chlorobutyryl chloride | 90% |

| 2 | NaBH₄/CF₃COOH Reduction | RT, 2h | 95% |

| 3 | Deprotection/Hydrolysis | H₂SO₄, H₂O | 85% |

| 4 | Esterolysis | NaOH, EtOH | 92% |

| 5 | Ammonolysis | NH₃, MeOH | 80% |

2.1. Fischer Indole Cyclization Conditions

Testing solvents and catalysts for intermediate 3 synthesis:

| Entry | Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EtOH/H₂O | 20% H₂SO₄ | 80 | 4 | 70 |

| 7 | n-butanol/H₂O | 20% H₂SO₄ | 110 | 4 | 65 |

| 12 | Ethylene glycol/H₂O | 10% TFA | 170 | 2 | 51 |

Key finding : H₂SO₄ in ethanol/water provided optimal balance of yield (70%) and reaction time .

2.2. Piperazine Substitution Efficiency

-

5-Bromobenzofuran-2-carboxamide + piperazine → 6

3.1. Cost Reduction Strategies

-

Replaced bis(2-chloroethyl)amine (toxic, $480/mol) with piperazine ($22/mol)

-

Eliminated NaBH₄/CF₃COOH reduction step via direct hydrolysis

3.2. Polymorph Control (WO2013153492A2 Patent)

-

Amorphous this compound HCl :

Spectroscopic Validation

-

¹H NMR (DMSO-d₆) : δ 8.19–7.28 (m, 4H indole), 3.02 (d, J=4.2Hz, piperazine)

This synthesis landscape demonstrates progressive improvements in this compound manufacturing, particularly in eliminating hazardous reagents while maintaining high purity. The 2019 Sage route shows industrial viability despite lower yield, whereas the 2012 ACS method remains optimal for rapid scale-up.

科学研究应用

Pharmacological Mechanism

Vilazodone is classified as a serotonin partial agonist and reuptake inhibitor (SPARI) . It primarily acts on the serotonin (5-HT) system by inhibiting the reuptake of serotonin while also partially agonizing the 5-HT1A receptor. This dual mechanism may contribute to its efficacy in treating depressive symptoms and potentially offers advantages over traditional SSRIs and SNRIs, particularly in terms of side effects such as sexual dysfunction and weight gain .

Major Depressive Disorder (MDD)

The primary application of this compound is in the treatment of MDD. Multiple clinical trials have demonstrated its efficacy compared to placebo, with significant improvements in depression scales such as the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS) .

- Efficacy : In an 8-week randomized controlled trial, this compound showed a response rate of 57.7%, significantly higher than placebo .

- Safety : Common side effects include gastrointestinal disturbances, but this compound has a lower incidence of sexual side effects compared to SSRIs .

Other Potential Applications

Given its pharmacodynamic profile, this compound may also be beneficial for other psychiatric disorders:

Case Studies and Clinical Trials

Several pivotal studies highlight this compound's role in treating MDD:

| Study | Design | Population | Findings |

|---|---|---|---|

| Study 1 | Double-blind, placebo-controlled | Adults with MDD | Significant reduction in HAM-D scores at weeks 4, 6, and 8 compared to placebo |

| Study 2 | Multicenter trial | Patients with treatment-resistant depression | Higher response rates with this compound versus traditional SSRIs; improved tolerability profile |

| Study 3 | Long-term safety study | Various psychiatric populations | Established long-term safety; low dropout rates due to adverse effects |

作用机制

相似化合物的比较

维拉佐酮经常与其他抗抑郁药如安非他酮和度洛西汀进行比较。 与主要影响去甲肾上腺素和多巴胺再摄取的安非他酮不同,维拉佐酮专门针对 5-羟色胺通路 . 与度洛西汀相比,度洛西汀是一种 5-羟色胺-去甲肾上腺素再摄取抑制剂,维拉佐酮在 5-羟色胺 1A 受体的独特部分激动作用使其与众不同 . 这种独特的机制可能会导致与性功能障碍和体重增加相关的副作用更少 .

类似的化合物包括:

- 安非他酮

- 度洛西汀

- 伏硫西汀

生物活性

Vilazodone is a novel antidepressant primarily used for the treatment of major depressive disorder (MDD). Its unique pharmacological profile combines selective serotonin reuptake inhibition with partial agonism at the 5-HT1A receptor, leading to its classification as a selective serotonin reuptake inhibitor and partial agonist (SPARI) . This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, safety profile, and case studies.

This compound's primary mechanism involves the inhibition of serotonin reuptake in the central nervous system. It acts as a potent inhibitor of the sodium-dependent serotonin transporter (SERT) with an IC50 value of 0.2 nM . Concurrently, it exhibits partial agonistic activity at the 5-HT1A receptor (IC50 = 0.5 nM), which may enhance its antidepressant effects by mitigating the delayed onset often seen with traditional SSRIs .

The dual action on serotonin levels helps to increase synaptic availability, potentially leading to improved mood and reduced depressive symptoms. The pharmacodynamic properties suggest that this compound may also influence neuroplasticity, although these mechanisms require further investigation.

Pharmacokinetics

This compound is characterized by several key pharmacokinetic properties:

- Bioavailability : Approximately 72% when taken with food .

- Volume of Distribution : Large, though specific values are not well-defined.

- Protein Binding : High (96-99%), which may affect the pharmacokinetics of co-administered drugs .

- Metabolism : Primarily metabolized by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2C19 and CYP2D6 .

- Half-Life : Approximately 25 hours, allowing for once-daily dosing .

- Clearance : Varies based on renal function; healthy individuals show a clearance rate of 26.4–26.9 L/h compared to 19.9–25.1 L/h in those with mild to moderate renal impairment .

Clinical Efficacy

Numerous clinical trials have evaluated this compound's efficacy in treating MDD. A notable randomized controlled trial demonstrated significant improvements in depressive symptoms compared to placebo:

| Study Parameter | This compound (40 mg/day) | Placebo | P-value |

|---|---|---|---|

| MADRS Change | -5.117 | -0.622 | <0.00001 |

| CGI-S Change | Significant | Not significant | <0.00001 |

| Sustained Response Rate | 27% | 17% | <0.01 |

The study reported that patients receiving this compound showed statistically significant improvements in both the Montgomery-Asberg Depression Rating Scale (MADRS) and Clinical Global Impression-Severity scale (CGI-S) starting from week 2 through to the end of the study .

Safety Profile

This compound is generally well tolerated; however, some adverse effects have been noted:

- Common Adverse Effects : Diarrhea and nausea were more prevalent in patients taking this compound compared to placebo, though most cases were mild .

- Weight Gain and Sexual Dysfunction : These were reported but occurred at low rates across treatment groups .

Case Studies and Research Findings

Several case studies highlight this compound's effectiveness and safety in diverse populations:

- Case Study on Efficacy : A study involving patients with recurrent MDD showed that this compound led to a significant reduction in depressive symptoms as measured by MADRS scores over an 8-week period.

- Long-term Efficacy : An analysis indicated sustained efficacy in patients who continued treatment beyond initial studies, supporting long-term use for managing chronic depression .

属性

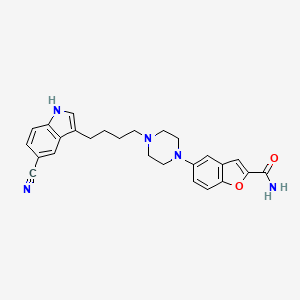

IUPAC Name |

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEGOXDYSFKCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870086 | |

| Record name | Vilazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vilazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e-01 g/L | |

| Record name | Vilazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Vilazodone selectively inhibits serotonin reuptake in the central nervous system as well as acting as a partial agonist of 5HT-1A receptors. The exact mechanism for how these effects translate to its antidepressant effects are not known, though there is an association between these effects and antidepressive activity., Vilazodone has been reported to be an inhibitor of 5-hydoxytryptamine (5-HT) reuptake and a partial agonist at 5-HT1A receptors. Using [35S]GTPgammaS binding in rat hippocampal tissue, vilazodone was demonstrated to have an intrinsic activity comparable to the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). Vilazodone (1-10 mg/kg p.o.) dose-dependently displaced in vivo [3H]DASB (N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine) binding from rat cortex and hippocampus, indicating that vilazodone occupies 5-HT transporters in vivo. Using in vivo microdialysis, vilazodone (10 mg/kg p.o.) was demonstrated to cause a 2-fold increase in extracellular 5-HT but no change in noradrenaline or dopamine levels in frontal cortex of freely moving rats. In contrast, administration of 8-OH-DPAT (0.3 mg/kg s.c.), either alone or in combination with a serotonin specific reuptake inhibitor (SSRI; paroxetine, 3 mg/kg p.o.), produced no increase in cortical 5-HT whilst increasing noradrenaline and dopamine 2 and 4 fold, respectively. A 2-fold increase in extracellular 5-HT levels (but no change in noradrenaline or dopamine levels) was observed after combination of the 5-HT(1A) receptor antagonist, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(pyridinyl)cyclohexanecarboxamide) (WAY-100635; 0.3 mg/kg s.c.) and paroxetine (3 mg/kg p.o.). In summary, vilazodone behaved as a high efficacy partial agonist at the rat hippocampal 5-HT1A receptors in vitro and occupied 5-HT transporters in vivo. In vivo vilazodone induced a selective increase in extracellular levels of 5-HT in the rat frontal cortex. This profile was similar to that seen with a 5-HT1A receptor antagonist plus an SSRI but in contrast to 8-OH-DPAT either alone or in combination with paroxetine., The mechanism of the antidepressant effect of vilazodone is not fully understood but is thought to be related to its enhancement of serotonergic activity in the CNS through selective inhibition of serotonin reuptake. Vilazodone is also a partial agonist at serotonergic 5-HT1A receptors; however, the net result of this action on serotonergic transmission and its role in vilazodone's antidepressant effect are unknown., The recently approved antidepressant vilazodone, a serotonin (5-HT)1A receptor partial agonist/selective 5-HT reuptake inhibitor offers new possibilities to study the underlying mechanisms of depression pharmacotherapy and of 5-HT augmenting antidepressants. ... 5-HT levels /were measured/ in two subregions of the rat prefrontal cortex by microdialysis, and 5-hydroxytryptophan (5-HTP) accumulation and tissue 5-HT concentrations ex vivo. Vilazodone-induced maximal 5-HT levels were similar in the medial and the lateral cortex and were up to sixfold higher than those induced by paroxetine, citalopram, or fluoxetine tested in parallel. Depolarization/autoreceptor-insensitive 5-HT release by vilazodone could be excluded. The citalopram (1 uM, locally infused)-induced increase of 5-HT was further increased by vilazodone (1 mg/kg i.p.), but not by citalopram (10 mg/kg i.p.). Unlike fluoxetine, vilazodone-induced extracellular 5-HT output was not potentiated by cotreatment with the 5-HT1A receptor blocker N-[2-(4-{2-methoxyphenyl}-1-piperazinyl)-ethyl]-N-2-pyridinylcyclohexanecarboxamide (WAY 100635). In contrast to fluoxetine, vilazodone exhibited intrinsic 5-HT1A agonist activity: it reduced, similar to (+/-)-8-hydroxy-2-(dipropylamino)-tetralin (8-OH-DPAT), 5-HTP accumulation in striatum and n. raphe of reserpinized rats. Hence, vilazodone's agonistic actions must be 5-HT1A receptor-related since endogenous 5-HT is lacking in the reserpine-depleted animal. In spite of high intrinsic 5-HT1A activity in reserpinized rats, the net effect of vilazodone at release-regulating 5-HT1A autoreceptors must be inhibitory, leading to markedly increased 5-HT output. Another possibility is that vilazodone rapidly desensitizes autoinhibitory 5-HT1A receptors by an unknown mechanism., This study examined the effect of vilazodone, a combined serotonin (5-HT) reuptake inhibitor and 5-HT(1A) receptor partial agonist, paroxetine and fluoxetine on the sensitivity of 5-HT(1A) autoreceptors of serotonergic dorsal raphe nucleus neurons in rats. These effects were assessed by determining the intravenous dose of (+/-)-8-hydroxy-2-(di-n-propylamino)-tetralin (8-OH-DPAT) required to suppress the basal firing rate of these neurons by 50% (ID50) in anesthetized rats using in vivo electrophysiology. 5-HT uptake inhibition was determined by the ability of the compounds to reverse (+/-)-p-chloroamphetamine (PCA)-induced rat hypothalamic 5-HT depletion ex vivo. Acute vilazodone administration (0.63 and 2.1 umol/kg, s.c.), compared with vehicle, significantly increased (2-3-fold) the ID50 of 8-OH-DPAT at 4 hr, but not 24 hr after administration. Subchronic administration (3 days) significantly increased the ID50 value at 4 hr (3-4-fold) and at 24 hr (approximately 2-fold). In contrast, paroxetine and fluoxetine at doses that were supramaximal for 5-HT uptake inhibition did not significantly alter the ID50 value of 8-OH-DPAT after acute or subchronic administration. Vilazodone antagonized the action of PCA 3.5 hr and 5 hr after a single dose (ID50 1.49 and 0.46 umol/kg, s.c., respectively), but was inactive 18 hr post-administration, corroborating the electrophysiological results at 24 hr following acute administration. The results are consistent with the concept of rapid and, following repeated treatment, prolonged inhibition of 5-HT(1A) autoreceptors by vilazodone. This effect could occur by either direct interaction with, or desensitization of, these receptors, an effect which cannot be ascribed to vilazodone's 5-HT reuptake inhibiting properties. | |

| Record name | Vilazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vilazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid from ethyl acetate | |

CAS No. |

163521-12-8 | |

| Record name | Vilazodone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163521-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vilazodone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vilazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vilazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VILAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S239O2OOV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vilazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vilazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 227-279 °C /Vilazodone hydrochloride/ | |

| Record name | Vilazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。